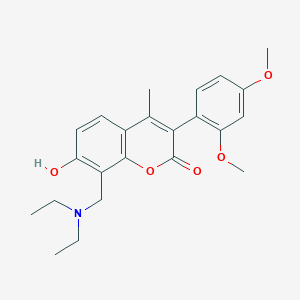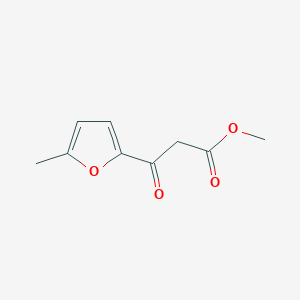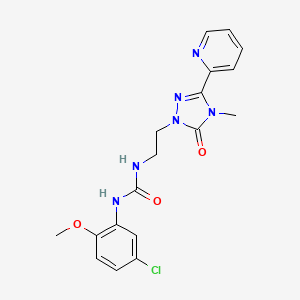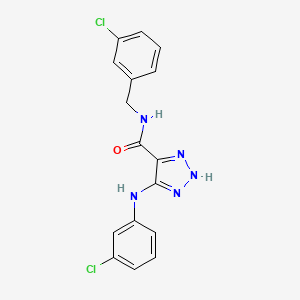![molecular formula C16H13N3O6S B2580452 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide CAS No. 899757-92-7](/img/structure/B2580452.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate” is a chemical compound with the molecular weight of 241.2 . It is commonly used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The IUPAC name for this compound is “sodium 1,2-benzisothiazol-3-olate 1,1-dioxide dihydrate” and its InChI code is "1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1" .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place .Scientific Research Applications
Anticancer, Antioxidant, and Anti-Inflammatory Activities
A series of N-substituted saccharins, including compounds with the core structure of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl), have demonstrated remarkable biological activities in scientific research. These compounds were synthesized and evaluated for their potential in various therapeutic areas, notably showing excellent to moderate anti-inflammatory activity, as well as significant antioxidant activities. Certain esters derived from these saccharins exhibited high cytotoxic activity against hepatic cancer cells, highlighting their potential as potent anticancer agents. Furthermore, these compounds showed promising results in inhibiting the human COX-1 enzyme, suggesting their efficacy as anti-inflammatory drugs. The correlation between their chemical properties, determined through density functional theory (DFT) calculations, and their biological activities provides a deep insight into their mechanism of action, emphasizing their potential in drug development (Al-Fayez, Elsawy, Mansour, Akbar Ali, & Elghamry, 2022).
Antimicrobial Activities
The antimicrobial potential of compounds containing the 2-(3-oxobenzo[d]isothiazol-2(3H)-yl) structure has been extensively explored. Novel derivatives have shown excellent inhibition activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents. These findings open up new avenues for the development of effective antimicrobial drugs, addressing the growing concern of antibiotic resistance. The synthesis and evaluation of these compounds underscore the importance of structural innovation in discovering new therapeutics for infectious diseases (Linhua, 2013).
Antifungal Activities
Isothiazolones, including those with nitrophenyl substitutions, have shown moderate to high antifungal activity against human pathogenic fungi. Their activity, comparable to standard antifungal drugs, is influenced by structural features such as the presence of chlorine and nitro groups. These compounds' ability to selectively target fungal pathogens while showing minimal toxicity towards human cells makes them promising candidates for developing new antifungal therapies. Their antifungal efficacy highlights the potential of isothiazolone derivatives in addressing fungal infections, an area of significant clinical need (Adibpour, Khalaj, Rezaee, & Daneshtalab, 2008).
Safety and Hazards
properties
IUPAC Name |
N-(3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S/c1-10(15(20)17-11-5-4-6-12(9-11)19(22)23)18-16(21)13-7-2-3-8-14(13)26(18,24)25/h2-10H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIQMXZHXWXODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2580378.png)

![Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2580383.png)
![N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide](/img/structure/B2580384.png)

![2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2580388.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide](/img/structure/B2580390.png)
